molecular formula C8H5Br2F3O B12278619 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol

3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B12278619
M. Wt: 333.93 g/mol
InChI Key: FTOSBTFZJNBYMP-UHFFFAOYSA-N
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Description

3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol: is a chemical compound with the molecular formula C8H5Br2F3O and a molecular weight of 333.93 g/mol . It is characterized by the presence of bromine and trifluoromethyl groups attached to a benzyl alcohol structure. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol typically involves the bromination of alpha-(trifluoromethyl)benzyl alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzyl ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in studies of enzyme inhibition .

Properties

Molecular Formula

C8H5Br2F3O

Molecular Weight

333.93 g/mol

IUPAC Name

1-(3,5-dibromophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5Br2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H

InChI Key

FTOSBTFZJNBYMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(C(F)(F)F)O

Origin of Product

United States

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